Etoricoxib D4

Descripción

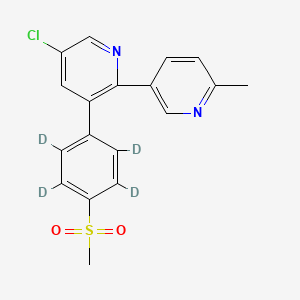

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etoricoxib D4: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and analytical applications of the deuterated COX-2 inhibitor, Etoricoxib D4.

This technical guide provides a comprehensive overview of Etoricoxib D4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Etoricoxib. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and analytical methodologies related to Etoricoxib D4. Particular focus is given to its application as an internal standard in pharmacokinetic and bioequivalence studies.

Chemical Structure and Properties

Etoricoxib D4 is a stable isotope-labeled version of Etoricoxib, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the non-deuterated form by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Chemical Structure:

The chemical structure of Etoricoxib D4 is illustrated below.

IUPAC Name: 5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine[1]

CAS Number: 1131345-14-6[1][2][3][4]

The key physicochemical properties of Etoricoxib D4 and its non-deuterated analog, Etoricoxib, are summarized in the table below. The properties of Etoricoxib are provided as a close approximation for Etoricoxib D4, a common practice for deuterated standards.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁D₄ClN₂O₂S | [2][4] |

| Molecular Weight | 362.87 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 134-135 °C (Etoricoxib) | |

| Boiling Point | 510.0 ± 50.0 °C (Predicted, Etoricoxib) | |

| pKa | 4.6 (Etoricoxib) | |

| Solubility (Etoricoxib) | Freely soluble in methanol and DMSO. Soluble in acetone and chloroform. Sparingly soluble in ethanol. Insoluble in water. | [3] |

| Storage | Store at -20°C | [2] |

Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib, and by extension Etoricoxib D4, functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key component of the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.

The signaling pathway for COX-2 mediated prostaglandin synthesis is depicted below.

By selectively inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Experimental Protocols

Synthesis of Etoricoxib D4

The following diagram illustrates a generalized workflow for the synthesis of Etoricoxib, which could be adapted for the synthesis of Etoricoxib D4 by substituting a key starting material with its deuterated analog.

Use as an Internal Standard in LC-MS/MS Analysis

Etoricoxib D4 is primarily used as an internal standard for the quantification of Etoricoxib in biological matrices, such as plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard allows for accurate compensation for variations in sample preparation and instrument response.

A. Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for removing proteins from plasma samples.

-

To 100 µL of a plasma sample in a microcentrifuge tube, add 20 µL of a working solution of Etoricoxib D4 in methanol (e.g., 1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

B. Chromatographic and Mass Spectrometric Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Etoricoxib using Etoricoxib D4 as an internal standard.

| Parameter | Condition |

| LC System | HPLC or UPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Etoricoxib: m/z 359.1 → 281.1Etoricoxib D4: m/z 363.1 → 285.1 |

The following diagram outlines the experimental workflow for the quantification of Etoricoxib using Etoricoxib D4 as an internal standard.

Conclusion

Etoricoxib D4 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for Etoricoxib. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and practical application in a research setting.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Etoricoxib-D4 in Research: A Technical Guide for Drug Development Professionals

An in-depth exploration of the application of Etoricoxib-D4 as a critical tool in the quantitative bioanalysis of Etoricoxib, providing researchers, scientists, and drug development professionals with a comprehensive overview of its use, experimental protocols, and the underlying pharmacological context.

Introduction: The Role of Stable Isotope-Labeled Internal Standards

Etoricoxib-D4 is a deuterium-labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioequivalence studies, the accurate quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled compounds, such as Etoricoxib-D4, serve as ideal internal standards (IS) for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their utility lies in their near-identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy and precision of the quantification.[3]

Core Application: Etoricoxib-D4 as an Internal Standard

The primary application of Etoricoxib-D4 in research is as an internal standard for the quantitative determination of Etoricoxib in biological samples, most commonly human plasma.[2][4][5] Its use is integral to bioanalytical methods that support clinical and preclinical studies, including bioequivalence, pharmacokinetic, and therapeutic drug monitoring.[3][6]

Principle of Isotope Dilution Mass Spectrometry

The use of Etoricoxib-D4 in conjunction with LC-MS/MS is based on the principle of isotope dilution. A known amount of Etoricoxib-D4 is added to the biological sample containing an unknown concentration of Etoricoxib. The deuterated standard and the non-labeled analyte are co-extracted and analyzed. Since they have nearly identical chromatographic retention times but different mass-to-charge ratios (m/z), the mass spectrometer can distinguish between them.[2][7] The ratio of the response of the analyte to the internal standard is used to calculate the concentration of the analyte, effectively minimizing errors arising from sample preparation inconsistencies and matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods utilizing Etoricoxib-D4 as an internal standard for the quantification of Etoricoxib in human plasma.

| Parameter | Etoricoxib | Etoricoxib-D4 (Internal Standard) | Reference |

| Protonated Molecular Ion [M+H]+ | 359.15 m/z | 363.10 m/z | [2][4] |

| MRM Transition (Quantification) | 359.15 > 279.10 m/z | 363.10 > 282.10 m/z | [2][4] |

| MRM Transition (Confirmation) | 359.15 > 280.10 m/z | 363.10 > 284.15 m/z | [4] |

Table 1: Mass Spectrometric Parameters for Etoricoxib and Etoricoxib-D4.

| Parameter | Value | Reference |

| Linearity Range | 10.00 to 4000.39 ng/mL | [2][4] |

| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL | [2][4] |

| Within-Run Precision (CV, %) | 0.64% to 16.67% | [2][4] |

| Within-Run Accuracy (Bias, %) | -4.19% to 7.04% | [2][4] |

| Between-Run Precision (CV, %) | 2.25% to 13.74% | [2][4] |

| Between-Run Accuracy (Bias, %) | -1.68% to 5.86% | [2][4] |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method.

Experimental Protocols

This section details a representative experimental protocol for the quantification of Etoricoxib in human plasma using Etoricoxib-D4 as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.[2][3][4]

Materials and Reagents

-

Etoricoxib reference standard

-

Etoricoxib-D4 internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Control human plasma (K2-EDTA)

-

Ultrapure water

Preparation of Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both Etoricoxib and Etoricoxib-D4 in methanol.

-

Working Standard Solutions: Serially dilute the Etoricoxib stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the Etoricoxib-D4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[3]

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting Etoricoxib from plasma.[2][4][6]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Etoricoxib-D4 internal standard working solution to all samples except for the blank matrix.

-

Vortex the samples for 10 seconds.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[3]

-

Mobile Phase A: Water with 0.05% formic acid.[2]

-

Mobile Phase B: Methanol with 0.05% formic acid.[2]

-

Flow Rate: 400 µL/min.[2]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.[2][4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Etoricoxib in a research setting using Etoricoxib-D4.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Certificate of Analysis for Etoricoxib D4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Etoricoxib D4. Etoricoxib D4 is the deuterium-labeled version of Etoricoxib, a selective COX-2 inhibitor. Its primary application in research and development is as an internal standard for the accurate quantification of Etoricoxib in biological matrices and pharmaceutical formulations, typically using mass spectrometry-based methods.[1] Understanding the CoA is critical for ensuring the quality, identity, and purity of this reference material, which underpins the validity of analytical data.

Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality control department that certifies that a product meets its predetermined specifications. For a stable isotope-labeled standard like Etoricoxib D4, the CoA provides crucial information not only on chemical purity but also on its isotopic enrichment and identity. This ensures that the standard will perform reliably in sensitive analytical assays.

The following diagram illustrates the typical workflow involved in generating a CoA for a chemical reference standard.

Caption: A generalized workflow for generating a Certificate of Analysis.

Physicochemical Properties

This section of the CoA identifies the compound using its fundamental chemical and physical properties. The data is typically presented in a clear, tabular format.

| Property | Typical Specification | Reference |

| Chemical Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine | [2] |

| CAS Number | 1131345-14-6 | [2][3][4] |

| Molecular Formula | C₁₈H₁₁D₄ClN₂O₂S | [5] |

| Molecular Weight | 362.87 g/mol | [5] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL), Methanol | [5][7] |

Analytical Data and Methodologies

This core section of the CoA provides quantitative results from various analytical tests performed to confirm the identity, purity, and quality of the Etoricoxib D4 batch.

Identity by Mass Spectrometry (MS)

Mass spectrometry is a definitive technique used to confirm the molecular weight and structure of the compound. For Etoricoxib D4, high-resolution mass spectrometry (HRMS) is employed to verify the mass of the deuterated molecule.

| Parameter | Typical Result |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |

| Expected Mass [M+H]⁺ | 363.08 Da |

| Observed Mass [M+H]⁺ | Conforms to expected mass (e.g., 363.10 Da) |

| Key MS/MS Fragments | m/z 363.10 → 282.10[8][9] |

Experimental Protocol: LC-MS/MS Analysis

-

Liquid Chromatography: The sample is injected into an HPLC system.

-

Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer.

-

Ionization: Electrospray ionization in positive mode (ESI+) is used to generate protonated molecules [M+H]⁺.[8]

-

Analysis: A full scan is performed to identify the parent ion. Subsequently, tandem MS (MS/MS) is used, where the parent ion (m/z 363.1) is fragmented to produce characteristic product ions (e.g., m/z 282.1), confirming the molecule's identity.[8][9]

-

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of the reference standard, separating it from any organic impurities.

| Parameter | Typical Specification | Typical Result |

| Purity by HPLC | ≥ 98.0% | ≥ 99.0%[6] |

| Detection | UV at 235 nm | Conforms |

| Retention Time (RT) | Report Value (e.g., ~5.1 min) | Conforms |

Experimental Protocol: HPLC Purity Assay

-

Instrument: A standard HPLC system with a UV detector.

-

Column: Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.[10]

-

Mobile Phase: A mixture such as potassium dihydrogen phosphate buffer (pH 3.5), acetonitrile, and methanol (e.g., 40:15:45 v/v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Detection Wavelength: 235 nm.[10]

-

Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure. For a deuterated standard, ¹H NMR is particularly important as it confirms the location of the deuterium atoms by the absence of proton signals at specific chemical shifts compared to the non-deuterated analogue. The chemical name indicates deuteration on the phenylsulfonyl ring.[4]

| Parameter | Typical Result |

| Identity by ¹H NMR | The spectrum is consistent with the structure of Etoricoxib D4. |

| Key Feature | Absence of signals corresponding to the four protons on the phenylsulfonyl aromatic ring. |

| Solvent | CDCl₃ (Deuterated Chloroform) or DMSO-d₆ |

Experimental Protocol: ¹H NMR Analysis

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Etoricoxib D4 standard is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: A standard ¹H NMR spectrum is acquired. The resulting spectrum is compared against the spectrum of non-deuterated Etoricoxib. The key confirmation is the disappearance or significant reduction of the aromatic proton signals from the phenylsulfonyl group, which would typically appear in the 7-8 ppm region. All other signals (e.g., from the pyridine rings and methyl groups) should remain present and match the expected structure.

Isotopic Purity

Isotopic purity, or isotopic enrichment, defines the percentage of the deuterated molecule relative to all isotopic variants. This is a critical parameter for an internal standard to ensure accurate quantification. It is often determined by mass spectrometry.

| Parameter | Typical Specification | Typical Result |

| Isotopic Enrichment | ≥ 98 atom % D | ≥ 99.5 atom % D |

Experimental Protocol: Isotopic Purity by HRMS

-

Methodology: High-resolution mass spectrometry is used to resolve and quantify the ion signals corresponding to the unlabeled (d₀), partially labeled (d₁, d₂, d₃), and fully labeled (d₄) species.

-

Calculation: The isotopic purity is calculated by integrating the ion intensities of each isotopic peak. The result is expressed as the percentage of the desired d₄ isotopologue relative to the sum of all isotopologues.

The diagram below outlines the specific analytical tests performed on Etoricoxib D4 to generate the data for the CoA.

Caption: Specific analytical workflow for Etoricoxib D4 quality control.

Conclusion

The Certificate of Analysis for Etoricoxib D4 is a vital document that provides comprehensive evidence of its identity, quality, and purity. For scientists in drug development and research, a thorough understanding of the data within the CoA—from HPLC purity and mass spectrometric identity to the critical measure of isotopic enrichment—is essential. It guarantees that the reference standard is fit for its intended purpose as an internal standard, ensuring the generation of accurate, reproducible, and reliable analytical results in quantitative studies.

References

- 1. rsc.org [rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Etoricoxib | CAS 202409-33-4 | LGC Standards [lgcstandards.com]

- 4. Etoricoxib-d4 | TRC-E568909-100MG | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. MiMeDB: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033991) [mimedb.org]

- 7. Etoricoxib Impurity 26(1350206-14-2) 1H NMR spectrum [chemicalbook.com]

- 8. Etoricoxib | CAS 202409-33-4 | LGC Standards [lgcstandards.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. selleckchem.com [selleckchem.com]

Synthesis and Purification of Etoricoxib D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Etoricoxib D4, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This guide details the synthetic pathways, purification protocols, and relevant analytical data, tailored for researchers and professionals in drug development and medicinal chemistry.

Introduction to Etoricoxib D4

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2][3][4] This selectivity provides anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Etoricoxib D4 is a stable, deuterium-labeled version of Etoricoxib, which is commonly used as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled drug in mass spectrometry-based assays.

Synthesis of Etoricoxib D4

The synthesis of Etoricoxib D4 is not extensively detailed in publicly available literature; however, it can be reasonably inferred from the established synthetic routes for Etoricoxib. The general strategy involves the use of a deuterated starting material in one of the key synthetic steps. Deuterium-enriched Etoricoxib can be synthesized by either exchanging protons with deuterium or by utilizing deuterated starting materials.

One of the common strategies for synthesizing the Etoricoxib core involves the coupling of two key intermediates: a substituted pyridine and a phenyl sulfone moiety. To produce Etoricoxib D4, where the deuterium atoms are typically on the phenyl ring of the methylsulfonylphenyl group, a deuterated version of this intermediate is required.

General Synthetic Approach

A plausible synthetic route for Etoricoxib D4 is outlined below, based on known methods for the synthesis of Etoricoxib. This approach involves the preparation of a deuterated ketosulfone intermediate, which is then used to construct the final bipyridine ring system.

Caption: A plausible synthetic workflow for Etoricoxib D4.

Experimental Protocols

While a specific, detailed protocol for the synthesis of Etoricoxib D4 is not publicly available, the following sections outline the general procedures for the key transformations, adapted from known syntheses of Etoricoxib.

Step 1: Synthesis of Deuterated Phenyl Methyl Sulfone

The synthesis of the deuterated phenyl methyl sulfone intermediate is a critical step. This can be achieved by starting with a commercially available deuterated benzene (C6D6).

-

Sulfonation: Deuterated benzene is reacted with chlorosulfonic acid to yield deuterated benzenesulfonyl chloride.

-

Reduction and Methylation: The resulting sulfonyl chloride is then reduced and methylated to form deuterated thioanisole.

-

Oxidation: The deuterated thioanisole is oxidized to the corresponding deuterated phenyl methyl sulfone.

Step 2: Synthesis of the Ketosulfone Intermediate

The deuterated phenyl methyl sulfone is then coupled with an activated derivative of 6-methylnicotinic acid to form the deuterated ketosulfone intermediate.

Step 3: Cyclization to form Etoricoxib D4

The final step involves the cyclization of the deuterated ketosulfone intermediate to form the bipyridine core of Etoricoxib D4. This is typically achieved through a condensation reaction with a suitable reagent that provides the remaining atoms for the second pyridine ring.

Purification of Etoricoxib D4

The purification of Etoricoxib D4 is crucial to ensure its suitability as an internal standard. The methods are analogous to those used for non-deuterated Etoricoxib and typically involve recrystallization and chromatographic techniques.

Purification Workflow

Caption: A typical purification workflow for Etoricoxib D4.

Experimental Protocols

Recrystallization:

The crude Etoricoxib D4 can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. The crude product is dissolved in the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Chromatographic Purification:

For higher purity, chromatographic methods are employed.

-

Column Chromatography: The partially purified product can be subjected to column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the method of choice for obtaining highly pure Etoricoxib D4. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffered aqueous solution.

Quantitative Data and Analysis

The purity of Etoricoxib D4 is typically assessed by HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy. The following table summarizes typical analytical data for Etoricoxib, which would be comparable for Etoricoxib D4, with the exception of mass-to-charge ratios.

| Parameter | Value | Method |

| Purity | > 99.5% | HPLC |

| Retention Time | Approximately 5-7 minutes | RP-HPLC |

| Detection | 235 nm | UV Detector |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | HPLC |

| Mass (M+H)+ | ~363.1 g/mol | Mass Spec. |

| Deuterium Incorporation | Typically >98% | Mass Spec./NMR |

Mechanism of Action: COX-2 Inhibition Signaling Pathway

Etoricoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. The following diagram illustrates the signaling pathway.

Caption: The signaling pathway of Etoricoxib's mechanism of action.

Conclusion

The synthesis and purification of Etoricoxib D4 are critical for its use as a reliable internal standard in bioanalytical applications. While specific, detailed synthetic protocols are proprietary, a thorough understanding of the established synthetic routes for Etoricoxib allows for a well-reasoned approach to the preparation of its deuterated analog. The purification of Etoricoxib D4 to a high degree of purity is readily achievable using standard techniques such as recrystallization and preparative HPLC. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of this important pharmaceutical compound.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Etoricoxib as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role and application of deuterium-labeled Etoricoxib as an internal standard for the quantitative analysis of Etoricoxib in biological matrices. Adherence to rigorous bioanalytical method validation is paramount for reliable pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) like deuterium-labeled Etoricoxib is considered the gold standard in quantitative mass spectrometry, ensuring the highest accuracy and precision.

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used for the management of pain and inflammation.[1][2] Accurate measurement of its concentration in biological fluids is essential for drug development and clinical monitoring. A SIL-IS, such as Etoricoxib-d4, is the preferred choice for an internal standard because it exhibits nearly identical chemical and physical properties to the analyte.[3][4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.[5]

Experimental Protocols: A Synthesized Approach

The following protocols are a synthesis of methodologies reported in various validated bioanalytical studies for Etoricoxib.

Sample Preparation

The choice of sample preparation is critical for removing interfering substances from the biological matrix. Two common and effective methods are protein precipitation and liquid-liquid extraction.

a) Protein Precipitation: This is a rapid and straightforward method suitable for high-throughput analysis.[6]

-

Protocol:

-

Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[7]

-

Add a precise volume of the deuterium-labeled Etoricoxib internal standard working solution.[7]

-

Add 300-400 µL of cold acetonitrile or methanol to precipitate proteins.[5][7]

-

Vortex the mixture vigorously for approximately 1 minute.[7]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

-

b) Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to protein precipitation.[8]

-

Protocol:

-

To 1 mL of plasma, add the internal standard solution.[8]

-

Add 0.3 mL of a saturated borate solution and mix.[8]

-

Add an appropriate extraction solvent, such as ethyl acetate, and vortex for an extended period (e.g., 10-15 minutes).[8]

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[8]

-

Reconstitute the residue in a known volume of the mobile phase for injection.[8]

-

Chromatographic Separation

Effective chromatographic separation is key to resolving the analyte and internal standard from matrix components. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed.

-

Typical HPLC/UPLC Conditions:

-

Column: A C18 analytical column is frequently used (e.g., Hypersil BDS, C18, 150×4.6 mm, 5 µm or Acquity UPLC HSS T3, 1.8 μm, 50 × 2.1 mm).[8][9]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate buffer or water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[3][8][9] The composition can be delivered isocratically or as a gradient.

-

Flow Rate: Typical flow rates range from 0.3 mL/min for UPLC to 1.0 mL/min for HPLC.[10]

-

Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.

-

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis.

-

Typical MS/MS Parameters:

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used as Etoricoxib is readily protonated.[3][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity.[3][9]

-

MRM Transitions: The precursor and product ions for Etoricoxib and its deuterated internal standard are monitored.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of validated bioanalytical methods using deuterium-labeled Etoricoxib as an internal standard.

Table 1: Linearity and Sensitivity of Etoricoxib Assays

| Parameter | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference(s) |

| UPLC-MS/MS | 5 - 5000 | ≥ 0.99 | 5 | [9] |

| HPLC-ESI-MS/MS | 10.00 - 4000.39 | ≥ 0.99 | 10 | [6] |

| HPLC-UV | 20 - 2500 | 0.999 | 20 | [8] |

Table 2: Accuracy and Precision of Etoricoxib Assays

| Quality Control Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Reference(s) |

| Low (LQC) | 1.38 | 7.94 | 101.93 | 107.92 | [8] |

| Medium (MQC) | 0.38 | 0.34 | 99.86 | 100.15 | [8] |

| High (HQC) | 0.49 | 2.50 | 100.32 | 100.41 | [8] |

Table 3: Recovery and Matrix Effect

| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Reference(s) |

| Mean Extraction Recovery (%) | 79.53 | 83.56 | 85.70 | [8] |

| IS-Normalized Matrix Factor (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | [4] |

Mandatory Visualizations

Caption: A typical bioanalytical workflow for Etoricoxib quantification.

Caption: Mechanism of action of Etoricoxib via COX-2 inhibition.

Conclusion

The use of deuterium-labeled Etoricoxib as an internal standard is indispensable for the development of robust, accurate, and precise bioanalytical methods. The protocols and data presented in this guide, synthesized from peer-reviewed literature, underscore the reliability of this approach. For researchers and drug development professionals, the implementation of such validated methods is fundamental to generating high-quality data for regulatory submissions and advancing our understanding of the pharmacology of Etoricoxib. The metabolic stability of the deuterium label is a key consideration, with labeling on the methylsulfonyl group being preferable to ensure the integrity of the internal standard throughout the analytical process.[5]

References

- 1. journals.aijr.org [journals.aijr.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tnsroindia.org.in [tnsroindia.org.in]

Etoricoxib D4 CAS number and molecular weight

This technical guide provides a comprehensive overview of Etoricoxib D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, mechanism of action, and application in experimental settings.

Core Compound Data

Etoricoxib D4 is a stable isotope-labeled form of Etoricoxib, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies where it serves as an internal standard for the quantification of Etoricoxib.

Below is a summary of the key quantitative data for Etoricoxib D4.

| Property | Value | Citations |

| CAS Number | 1131345-14-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₁D₄ClN₂O₂S | [1][2][4][5] |

| Molecular Weight | 362.87 g/mol | [1][3][4][5] |

Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib, and by extension its deuterated form, functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][6][7][8] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8]

While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[1][8] Etoricoxib's high selectivity for COX-2 (approximately 106 times more selective for COX-2 over COX-1) allows it to reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][6]

The signaling pathway for Etoricoxib's mechanism of action is depicted below.

Experimental Protocols

Due to its nature as a stable isotope-labeled compound, Etoricoxib D4 is predominantly used as an internal standard in bioanalytical methods for the quantification of Etoricoxib in biological matrices like plasma.[9] The following is a representative experimental protocol for such an application.

Objective: To determine the concentration of Etoricoxib in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

Etoricoxib analytical standard

-

Etoricoxib D4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)[9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Etoricoxib and Etoricoxib D4 in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Etoricoxib.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of Etoricoxib D4 internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation of Etoricoxib and Etoricoxib D4 from matrix components.

-

Flow Rate: As appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Etoricoxib and Etoricoxib D4.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Etoricoxib and Etoricoxib D4.

-

Calculate the peak area ratio of Etoricoxib to Etoricoxib D4.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Etoricoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this experimental protocol is illustrated in the diagram below.

References

- 1. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 2. Etoricoxib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Pharmacokinetics and bioequivalence of generic etoricoxib in healthy volunteers - GaBIJ [gabi-journal.net]

A Technical Guide to High-Purity Etoricoxib D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Etoricoxib D4, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This document is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry who require a stable, isotopically labeled internal standard for the accurate quantification of Etoricoxib in biological matrices.

Introduction to Etoricoxib D4

Etoricoxib D4 is a synthetic, deuterated form of Etoricoxib where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling provides a mass shift of +4 Da, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Commercial Suppliers of High-Purity Etoricoxib D4

A number of specialized chemical suppliers offer high-purity Etoricoxib D4 for research purposes. The products are typically accompanied by a Certificate of Analysis (CoA) detailing the purity and identity of the compound. While pricing is often available upon request, the following table summarizes key information from various suppliers.

| Supplier | Product Name | CAS Number | Purity Specification | Additional Information |

| MedChemExpress | Etoricoxib-d4 | 1131345-14-6 | >98% | Offered as a solid. |

| LGC Standards | Etoricoxib-d4 | 1131345-14-6 | Not specified; sold as a certified reference material. | Provides high-quality reference standards. |

| Artis Standards | Etoricoxib D4 | 1131345-14-6 | >98% (By HPLC) | Specializes in pharmaceutical standards. |

| Simson Pharma Limited | Etoricoxib D4 | 1131345-14-6 | High Purity | Accompanied by a Certificate of Analysis. |

| Clearsynth | Etoricoxib D4-AR Grade | 1131345-14-6 | Not specified; analytical reagent grade. | Provides a Certificate of Analysis. |

| GlpBio | Etoricoxib D4 | 1131345-14-6 | >99.00% | Provides solubility and storage information. |

| Immunomart | Etoricoxib-d4 | 1131345-14-6 | Not specified. | Pricing available for 1 mg and 5 mg quantities.[1] |

Note: Pricing for high-purity chemical standards is subject to change and often depends on the quantity and required documentation. It is recommended to contact the suppliers directly for a quotation.

Experimental Protocols: Quantification of Etoricoxib using Etoricoxib D4 as an Internal Standard

The following is a generalized protocol for the quantification of Etoricoxib in a biological matrix (e.g., plasma) using Etoricoxib D4 as an internal standard by LC-MS/MS. This protocol is based on established methods for bioanalytical assays.[2][3]

Materials and Reagents

-

Etoricoxib analytical standard

-

Etoricoxib D4 (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etoricoxib and Etoricoxib D4 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Etoricoxib stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Etoricoxib D4 at a fixed concentration.

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (blank, calibration standard, or unknown sample), add 20 µL of the Etoricoxib D4 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

HPLC System: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[4][5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (both containing 0.1% formic acid) is typical.

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.[4][5]

-

Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used.

-

MRM Transitions:

-

Etoricoxib: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 359.1 → 281.1).

-

Etoricoxib D4: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 363.1 → 285.1).

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Etoricoxib to Etoricoxib D4 against the concentration of the calibration standards.

-

Determine the concentration of Etoricoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

To understand the mechanism of action of Etoricoxib and the workflow for its analysis, the following diagrams are provided.

Etoricoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7]

Conclusion

High-purity Etoricoxib D4 is an essential tool for researchers requiring accurate and reliable quantification of Etoricoxib in biological samples. This guide has provided an overview of commercial suppliers, a generalized experimental protocol for its use as an internal standard, and a visual representation of the relevant biochemical pathway. For specific applications, it is crucial to consult the supplier's Certificate of Analysis and to validate the analytical method according to regulatory guidelines.

References

Etoricoxib D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Etoricoxib D4 as an internal standard in the quantitative bioanalysis of the selective COX-2 inhibitor, Etoricoxib. This document outlines the fundamental principles of internal standardization, details experimental protocols, and presents quantitative data to support the robust and accurate measurement of Etoricoxib in biological matrices.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative analytical chemistry, particularly in complex matrices such as plasma or urine, an internal standard (IS) is a compound of known concentration added to a sample before analysis. The primary function of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] An ideal internal standard should be chemically and physically similar to the analyte of interest.[3] Stable isotope-labeled (SIL) internal standards, such as Etoricoxib D4, are considered the gold standard in mass spectrometry-based bioanalysis.[3]

Etoricoxib D4 is a deuterated analog of Etoricoxib, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its chemical properties remain nearly identical.[4] This similarity ensures that Etoricoxib D4 experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic retention as Etoricoxib, leading to more accurate and precise quantification.[3][4]

Therapeutic Mechanism of Action of Etoricoxib: A Brief Overview

While this guide focuses on Etoricoxib D4's role as an internal standard, it is pertinent to briefly touch upon the therapeutic mechanism of action of Etoricoxib itself. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][6] By selectively blocking COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[5][7]

Diagram of Etoricoxib's inhibitory effect on the COX-2 pathway.

Mechanism of Action of Etoricoxib D4 as an Internal Standard

The "mechanism of action" of Etoricoxib D4 as an internal standard is not biological, but rather analytical. It functions on the principle of relative response. By adding a known quantity of Etoricoxib D4 to every sample, a ratio of the analyte's response (Etoricoxib) to the internal standard's response (Etoricoxib D4) is calculated. This ratio is then used to determine the concentration of Etoricoxib in the unknown sample by comparing it to a calibration curve prepared with known concentrations of Etoricoxib and a constant concentration of Etoricoxib D4.[3]

This ratiometric approach effectively cancels out variations that can occur during the analytical workflow, including:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[2]

-

Injection Volume: Minor inconsistencies in the volume of sample injected into the LC-MS/MS system.[1]

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix.[3]

-

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.[1]

Workflow for bioanalysis using Etoricoxib D4 as an internal standard.

Experimental Protocols

The following sections detail common experimental protocols for the quantification of Etoricoxib in human plasma using Etoricoxib D4 as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the desired level of cleanliness and sensitivity.

A rapid and simple method suitable for high-throughput analysis.[8]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of Etoricoxib D4 internal standard working solution.

-

Add 400 µL of cold methanol or acetonitrile to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

This method provides a cleaner extract compared to PPT, reducing matrix effects.[7]

-

To 500 µL of plasma, add 50 µL of Etoricoxib D4 internal standard.

-

Add a suitable buffer to adjust the pH (e.g., 100 µL of 0.1 M sodium borate buffer, pH 9.0).[7]

-

Add an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

SPE offers the highest degree of sample clean-up and is ideal for methods requiring high sensitivity.[8]

-

Condition an appropriate SPE cartridge with methanol followed by water.

-

Load the plasma sample pre-spiked with Etoricoxib D4.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute Etoricoxib and Etoricoxib D4 with a strong solvent (e.g., methanol).[7]

-

Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis

The analysis is typically performed using a reverse-phase HPLC or UPLC system coupled to a tandem mass spectrometer.

| Parameter | Typical Conditions |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Etoricoxib) | m/z 359.15 -> 279.10 |

| MRM Transition (Etoricoxib D4) | m/z 363.10 -> 282.10 |

Note: The exact mobile phase composition and gradient may vary between methods.

Quantitative Data and Method Validation

A robust bioanalytical method using Etoricoxib D4 as an internal standard should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Calibration Curve and Linearity

| Parameter | Typical Value |

| Linearity Range | 10.00 - 4000.39 ng/mL[8] |

| Correlation Coefficient (r²) | ≥ 0.99[6] |

| Regression Model | Weighted linear regression (1/x²)[6] |

Precision and Accuracy

| Quality Control Sample | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%Bias) | Between-Run Accuracy (%Bias) |

| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |

| LQC, MQC, HQC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data derived from a representative study.[8]

Recovery and Matrix Effect

| Parameter | Typical Performance |

| Extraction Recovery | Consistent and reproducible across the concentration range.[8] |

| Matrix Effect | Negligible when using a stable isotope-labeled internal standard.[8] |

Conclusion

Etoricoxib D4 serves as an exemplary internal standard for the bioanalysis of Etoricoxib. Its mechanism of action is rooted in its chemical and physical similarity to the parent drug, which allows it to effectively correct for analytical variability. The use of Etoricoxib D4 in conjunction with LC-MS/MS provides a highly sensitive, specific, and robust method for the accurate quantification of Etoricoxib in biological matrices, which is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Rapid quantitative analysis of etoricoxib in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of Isotopically Labeled Etoricoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Etoricoxib, a selective COX-2 inhibitor. The focus is on the synthesis and application of deuterated and carbon-13 labeled Etoricoxib, which are crucial tools in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for bioanalytical methods.

Introduction to Isotopic Labeling of Etoricoxib

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the context of drug development, stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are commonly used. This labeling provides a "mass tag" that allows the drug molecule to be distinguished from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties. For Etoricoxib, isotopically labeled versions are indispensable for sensitive and accurate quantification in complex biological matrices like plasma.

The primary metabolic pathway of Etoricoxib involves the oxidation of the 6'-methyl group on the pyridine ring. Therefore, the position of the isotopic label is critical to prevent its loss during metabolism, which would compromise its utility as a tracer or internal standard. Labeling on the methylsulfonyl group is often preferred for deuterated standards due to its metabolic stability[1].

Synthesis of Isotopically Labeled Etoricoxib

Detailed synthetic protocols for isotopically labeled Etoricoxib are not extensively published in peer-reviewed journals but can be inferred from patent literature and general synthetic strategies. Below are outlined procedures for the preparation of deuterated and ¹³C-labeled Etoricoxib.

Synthesis of Deuterated Etoricoxib (Etoricoxib-d3)

Deuterium-labeled Etoricoxib, particularly with three deuterium atoms on the methylsulfonyl group (Etoricoxib-d3), is a widely used internal standard. The synthesis involves the use of a deuterated methylating agent.

Experimental Protocol (Inferred from Synthetic Principles)

-

Preparation of the Thiophenol Precursor: Start with a suitable thiophenol precursor that can be alkylated.

-

Deuteromethylation: Introduce the trideuteromethyl group using a deuterated methylating agent such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or acetonitrile).

-

Oxidation: The resulting deuterated thioether is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

-

Formation of the Bipyridine Core: The deuterated sulfone fragment is then coupled with the appropriate pyridine derivative to form the final Etoricoxib-d3 molecule. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, as generally described in patents for the synthesis of Etoricoxib[2].

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Synthesis of Carbon-13 Labeled Etoricoxib (¹³C₆-Etoricoxib)

Carbon-13 labeled Etoricoxib, often with six ¹³C atoms in the phenyl ring, is another valuable internal standard. Its synthesis requires a ¹³C-labeled starting material for the phenylsulfone moiety.

Experimental Protocol (Inferred from Synthetic Principles)

-

Starting Material: The synthesis begins with a commercially available ¹³C₆-labeled benzene or a simple derivative.

-

Introduction of the Methylsulfonyl Group: A methylsulfonyl group is introduced onto the ¹³C₆-labeled phenyl ring. This can be accomplished through a series of reactions, such as sulfonation followed by reduction and methylation, or through cross-coupling reactions with a methylsulfonyl-containing fragment.

-

Elaboration of the Phenylsulfone Moiety: The ¹³C₆-phenylsulfone intermediate is then further functionalized to allow for coupling to the pyridine core of the Etoricoxib molecule.

-

Coupling and Final Assembly: The ¹³C₆-labeled phenylsulfone fragment is coupled with the pyridine component using established cross-coupling methodologies as described in the patent literature for unlabeled Etoricoxib[2][3].

-

Purification: The final ¹³C₆-Etoricoxib is purified by chromatography to ensure high purity for its use as an internal standard.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of Etoricoxib using isotopically labeled internal standards.

Table 1: Mass Spectrometry Parameters for Etoricoxib and Isotopically Labeled Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Etoricoxib | 359.1 | 280.1 |

| Etoricoxib-d3 | 362.1 | 283.1 (inferred) |

| ¹³C₆-Etoricoxib | 365.1 | 286.1 |

Data sourced from bioanalytical method validation studies[4].

Table 2: Validation Parameters for the Quantification of Etoricoxib using ¹³C₆-Etoricoxib

| Parameter | Range 1 (Etoricoxib) | Range 2 (Etoricoxib & ¹³C₆-Etoricoxib) |

| Calibration Curve Range | 5 to 2500 ng/mL | 0.5 to 250 ng/mL |

| Intraday Precision (%RSD) | ≤ 7.8% | ≤ 10.8% |

| Intraday Accuracy | within 3.4% | within 4% |

| Extraction Recovery | > 70% | > 70% |

This table summarizes the performance of a validated HPLC-MS/MS method for the simultaneous determination of Etoricoxib and its ¹³C-labeled analog in human plasma[4].

Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioanalytical Sample Preparation

The following diagram illustrates a typical workflow for the preparation of plasma samples for the analysis of Etoricoxib using an isotopically labeled internal standard.

Caption: A generalized workflow for the preparation of biological samples for Etoricoxib analysis.

Metabolic Pathway of Etoricoxib

The primary metabolic transformation of Etoricoxib is the oxidation of the 6'-methyl group. Understanding this pathway is crucial for designing appropriately labeled internal standards.

Caption: The primary metabolic pathway of Etoricoxib in humans.

Conclusion

Isotopically labeled Etoricoxib, particularly deuterated and ¹³C-labeled analogs, are essential for the accurate and precise quantification of the drug in biological samples. While detailed synthetic procedures require careful inference from patent literature, the principles of their synthesis are well-established. The use of these labeled compounds as internal standards in validated bioanalytical methods, such as HPLC-MS/MS, is standard practice in clinical and preclinical development, ensuring reliable data for pharmacokinetic and bioequivalence studies. The strategic placement of isotopic labels to avoid sites of metabolism is a key consideration in the design and synthesis of these critical research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 3. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 4. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Etoricoxib in Human Plasma by LC-MS/MS using Etoricoxib-D4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Etoricoxib in human plasma. The method utilizes Etoricoxib-D4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Etoricoxib.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID), used for the management of pain and inflammation associated with various conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Accurate and reliable quantification of Etoricoxib in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like Etoricoxib-D4 is crucial for correcting matrix effects and variability in sample processing and instrument response. This application note provides a detailed protocol for the analysis of Etoricoxib in human plasma using Etoricoxib-D4 as the internal standard.

Experimental

Materials and Reagents

-

Etoricoxib reference standard

-

Etoricoxib-D4 internal standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Control human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[3]

Preparation of Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Etoricoxib and Etoricoxib-D4 in methanol.[3]

-

Working Standard Solutions: Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.[3]

-

Working Internal Standard Solution: Prepare a working internal standard solution of Etoricoxib-D4 at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 mixture of methanol and water.[3]

Sample Preparation

A protein precipitation method is utilized for the extraction of Etoricoxib and the internal standard from human plasma.[1][4]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the Etoricoxib-D4 internal standard working solution (100 ng/mL) to all samples except for the blank.[4]

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

| Parameter | Condition |

| Column | C18, 50 x 3.0 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.5 mL/min |

| Gradient | Isocratic or Gradient |

| Injection Volume | 5 µL |

| Run Time | 2.0 - 7.0 minutes |

Note: Chromatographic conditions may need to be optimized based on the specific column and LC system used.

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Etoricoxib Transition | m/z 359.15 > 279.10[1] |

| Etoricoxib-D4 Transition | m/z 363.10 > 282.10[1] |

Results and Discussion

The described LC-MS/MS method demonstrates excellent performance for the quantification of Etoricoxib in human plasma. The use of Etoricoxib-D4 as an internal standard effectively compensates for matrix effects and ensures the accuracy and precision of the results.

Linearity

The method exhibits excellent linearity over a wide concentration range, typically from 10.00 to 4000.39 ng/mL.[1][5] The correlation of determinations (r²) for the calibration curves are consistently ≥ 0.99.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method are within the acceptable limits of regulatory guidelines.

Recovery

The extraction recovery of Etoricoxib and Etoricoxib-D4 from human plasma is consistent and reproducible. Mean extraction recoveries for Etoricoxib have been reported to be around 96.09%.[6][7]

Workflow and Protocol Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Etoricoxib.

Caption: Logical steps of the Etoricoxib D4 LC-MS/MS protocol.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Etoricoxib in human plasma. The use of Etoricoxib-D4 as an internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalytical applications.

References

- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sample Preparation of Etoricoxib and Etoricoxib-d4 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Etoricoxib in human plasma using its deuterated internal standard, Etoricoxib-d4. The included methodologies cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are designed to be adaptable for various bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring.

Overview of Sample Preparation Techniques

The accurate quantification of Etoricoxib in a complex biological matrix like plasma necessitates a robust sample preparation procedure to remove interfering substances and enrich the analyte of interest. The choice of technique often depends on the desired level of sample cleanliness, throughput requirements, and the analytical instrumentation employed.

-

Protein Precipitation (PPT): A straightforward and rapid technique ideal for high-throughput analysis. It involves the addition of an organic solvent to denature and precipitate plasma proteins.

-

Liquid-Liquid Extraction (LLE): A classic and effective method that offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, thereby reducing matrix effects.

-

Solid-Phase Extraction (SPE): A highly selective technique that provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can be automated for high-throughput applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different sample preparation techniques described in the literature. These values can help in selecting the most appropriate method for a specific analytical need.

Table 1: Recovery of Etoricoxib using Different Extraction Methods

| Sample Preparation Technique | Extraction Solvent/Cartridge | Mean Recovery (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 79.53 - 85.70 | |

| Liquid-Liquid Extraction (LLE) | Diethyl ether/Dichloromethane (70/30, v/v) | >90 | |

| Solid-Phase Extraction (SPE) | Polymer-based cartridges | <90 | |

| On-line Solid-Phase Extraction | Not Specified | 93.72 - 96.18 |

Table 2: Linearity and Lower Limit of Quantification (LLOQ) for Etoricoxib Analysis

| Sample Preparation Technique | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Protein Precipitation (PPT) | HPLC-ESI-MS/MS | 10.00 - 4000.39 | 10.00 | |

| Liquid-Liquid Extraction (LLE) | HPLC-UV | 15 - 3200 | 15 | |

| Liquid-Liquid Extraction (LLE) | HPLC-UV | 20 - 2500 | 20 | |

| Liquid-Liquid Extraction (LLE) | HPLC-UV | 5 - 2500 | 5 | |

| Solid-Phase Extraction (SPE) | LC-MS/MS | 0.2 - 200 | 0.2 | |

| On-line Solid-Phase Extraction | LC-APCI/MS/MS | 1 - 5000 | 1 |

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each sample preparation technique.

Protein Precipitation (PPT) with Methanol

This protocol is adapted from a high-throughput method utilizing a simple one-step protein precipitation.

Materials:

-

Human plasma (with K2-EDTA as anticoagulant)

-

Etoricoxib and Etoricoxib-d4 stock solutions

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the working internal standard solution (Etoricoxib-d4) to the plasma sample.

-

Add 500 µL of cold methanol to induce protein precipitation.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Workflow Diagram:

Application Note: High-Throughput Bioanalytical Method for Etoricoxib in Human Plasma using LC-MS/MS with Etoricoxib-D4 Internal Standard

AN-202511-ETX

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Etoricoxib in human plasma. The method utilizes a stable isotope-labeled internal standard, Etoricoxib-D4, to ensure high accuracy and precision, making it suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] Sample preparation is achieved through a simple and efficient protein precipitation protocol. The method was validated according to the general principles outlined in FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.[3][4][5][6]

Introduction